molecular formula C23H18FN5O3 B2998676 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2177366-39-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2998676
CAS番号: 2177366-39-9
分子量: 431.427
InChIキー: YIJDAUZTXIPDDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O3 and its molecular weight is 431.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically begin with the formation of the triazole ring. The precursor compounds are reacted under specific conditions to yield the desired triazole derivative. For instance, the method may involve the use of azides and alkynes in a click chemistry approach to form the triazole structure efficiently.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant antiparasitic properties. For example, a related compound was shown to have low micromolar potencies against protozoa responsible for diseases such as Chagas disease and leishmaniasis. These findings suggest that modifications in the structure can enhance bioactivity against these pathogens .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various human cell lines. Notably, some derivatives exhibited cytotoxicity at concentrations that could limit their therapeutic use. For instance, compounds in related studies displayed EC50 values ranging from 20 µM to 64 µM against MRC-5 cells . This raises important considerations regarding their safety profile and necessitates further investigation into their mechanisms of action.

Enzyme Inhibition

Research has indicated that compounds containing the 1H-triazole moiety may act as inhibitors for specific enzymes. In particular, studies have focused on their potential as PARP1 inhibitors, with some derivatives showing IC50 values as low as 0.88 µM . This suggests a promising avenue for developing new treatments for conditions like cancer where PARP inhibition can be beneficial.

Study 1: Antiparasitic Screening

In a high-throughput screening campaign for autophagy inducers, several compounds were identified that displayed notable antiparasitic activity against Trypanosoma cruzi and Leishmania infantum. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity .

Study 2: Enzyme Inhibition Assays

A set of synthesized triazole derivatives was subjected to enzyme inhibition assays targeting PARP1. The most potent inhibitors identified had IC50 values significantly lower than those previously reported for similar compounds, indicating enhanced efficacy due to structural optimization .

Data Tables

Compound NameActivity TypeEC50/IC50 ValueReference
Compound AAntiparasitic2.23 μM
Compound BCytotoxicity20–64 μM
Compound CPARP1 Inhibition0.88 μM

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c24-18-4-2-1-3-16(18)14-29-22(15-7-9-25-10-8-15)21(27-28-29)23(30)26-17-5-6-19-20(13-17)32-12-11-31-19/h1-10,13H,11-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDAUZTXIPDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。